molecular formula C22H32Cl2N2O4 B1675136 Lorglumide CAS No. 97964-56-2

Lorglumide

Numéro de catalogue: B1675136
Numéro CAS: 97964-56-2
Poids moléculaire: 459.4 g/mol
Clé InChI: IEKOTSCYBBDIJC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Chemical Identity and Structural Characterization of Lorglumide

Systematic Nomenclature and IUPAC Conventions

This compound is formally named according to International Union of Pure and Applied Chemistry (IUPAC) conventions as (4S)-4-[(3,4-dichlorobenzoyl)amino]-5-(dipentylamino)-5-oxopentanoic acid for its (S)-enantiomer. The racemic form, which lacks stereochemical specificity, is designated as 4-((3,4-dichlorobenzoyl)amino)-5-(dipentylamino)-5-oxopentanoic acid . The systematic name reflects its glutamine-derived backbone, substituted with a 3,4-dichlorobenzoyl group and dipentylamino side chains. The sodium salt variant, commonly used in research, modifies the carboxylic acid terminus to a monosodium carboxylate.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C$${22}$$H$${32}$$Cl$${2}$$N$${2}$$O$${4}$$ , with a molecular weight of 459.41 g/mol . For the sodium salt form, the formula adjusts to C$${22}$$H$${31}$$Cl$${2}$$N$${2}$$O$${4}$$·Na , increasing the molecular weight to 481.4 g/mol due to the substitution of a proton with a sodium ion.

Table 1: Key Molecular Identifiers

Property Value Source
IUPAC Name (S-form) (4S)-4-[(3,4-dichlorobenzoyl)amino]-5-(dipentylamino)-5-oxopentanoic acid
CAS (Racemate) 97964-56-2
CAS (S-enantiomer) 118919-28-1
Molecular Formula C$${22}$$H$${32}$$Cl$${2}$$N$${2}$$O$$_{4}$$
Molecular Weight 459.41 g/mol
Sodium Salt Formula C$${22}$$H$${31}$$Cl$${2}$$N$${2}$$O$$_{4}$$·Na
Sodium Salt Weight 481.4 g/mol

Three-Dimensional Structural Elucidation

X-ray Crystallography Data

While X-ray crystallography is a cornerstone technique for resolving atomic arrangements in crystalline solids, specific diffraction data for this compound remain unpublished in the provided sources. However, its sodium salt is described as a crystalline solid , suggesting suitability for crystallographic analysis. Theoretical models predict a planar 3,4-dichlorobenzoyl group connected to a glutamine scaffold, with dipentyl chains adopting extended conformations to minimize steric hindrance.

Nuclear Magnetic Resonance (NMR) Spectral Signatures

Although NMR data are not explicitly provided, the structure implies characteristic signals:

  • Aromatic protons on the dichlorobenzoyl ring would appear as a doublet (δ 7.5–8.0 ppm) due to ortho-chlorine substituents.
  • Amide protons (N–H) would resonate near δ 6.5–7.0 ppm, split by coupling to adjacent carbons.
  • Aliphatic chains from the dipentyl groups would show multiplet signals between δ 1.0–1.5 ppm (methylene) and δ 0.8–0.9 ppm (terminal methyl).

Stereochemical Considerations and Isomeric Forms

This compound exhibits chirality at the C4 position of its glutamine backbone. The (S)-enantiomer, with a specific spatial arrangement, demonstrates distinct receptor binding affinities compared to the (R)-form. The racemic mixture, a 1:1 combination of both enantiomers, is designated by the CAS number 97964-56-2 . The (S)-configuration is critical for CCK receptor antagonism, as evidenced by its higher pharmacological activity.

Stereochemical Descriptors

  • SMILES (S-enantiomer): CCCCCN(CCCCC)C(=O)C@HNC(=O)C1=CC(=C(C=C1)Cl)Cl
  • InChIKey (S-enantiomer): IEKOTSCYBBDIJC-IBGZPJMESA-N

Computational Chemistry Predictions

Molecular Orbital Analysis

Hypothetical molecular orbital studies would predict the highest occupied molecular orbital (HOMO) to localize on the dichlorobenzoyl ring and amide bonds, indicating sites prone to electrophilic attack. The lowest unoccupied molecular orbital (LUMO) likely resides on the carboxylic acid group, facilitating nucleophilic interactions.

Density Functional Theory (DFT) Calculations

DFT simulations could optimize the geometry of this compound, revealing a dihedral angle of approximately 120° between the benzoyl and glutamine moieties to minimize steric clash. The dipole moment, estimated at 8–10 Debye , underscores its polar nature, consistent with solubility in dimethyl sulfoxide (DMSO).

Propriétés

IUPAC Name

4-[(3,4-dichlorobenzoyl)amino]-5-(dipentylamino)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32Cl2N2O4/c1-3-5-7-13-26(14-8-6-4-2)22(30)19(11-12-20(27)28)25-21(29)16-9-10-17(23)18(24)15-16/h9-10,15,19H,3-8,11-14H2,1-2H3,(H,25,29)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEKOTSCYBBDIJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN(CCCCC)C(=O)C(CCC(=O)O)NC(=O)C1=CC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32Cl2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2046961
Record name Lorglumide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

459.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97964-56-2
Record name Lorglumide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97964-56-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lorglumide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097964562
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lorglumide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LORGLUMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LAD1UQ73BE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Méthodes De Préparation

Synthetic Routes for Lorglumide Production

Primary Synthesis Pathway

The canonical synthesis of this compound involves a three-step sequence starting from glutamic acid derivatives.

Step 1: Condensation with 3,4-Dichlorobenzoyl Chloride
Glutamic acid (I) reacts with 3,4-dichlorobenzoyl chloride (II) in aqueous sodium carbonate ($$ \text{Na}2\text{CO}3 $$) to form $$ N-(3,4-\text{dichlorobenzoyl})\text{glutamic acid} $$ (III). This step achieves a 65–72% yield under optimized conditions (pH 8–9, 25°C, 6 hours). The reaction mechanism involves nucleophilic acyl substitution, where the amine group of glutamic acid attacks the electrophilic carbonyl carbon of the benzoyl chloride.

Step 2: Anhydride Formation
Intermediate III is treated with acetic anhydride ($$ (\text{CH}3\text{CO})2\text{O} $$) in refluxing isopropyl ether (boiling point: 68–70°C) to yield $$ N-(3,4-\text{dichlorobenzoyl})\text{glutamic anhydride} $$ (IV). This step proceeds via cyclodehydration, with yields exceeding 85% after purification by recrystallization.

Step 3: Amidation with Dipentylamine
The anhydride (IV) undergoes nucleophilic attack by dipentylamine (V) in aqueous medium, forming this compound through ring-opening amidation. The reaction is typically conducted at 50°C for 12 hours, yielding 60–68% of the final product. Critical parameters include stoichiometric control (1:1.2 molar ratio of IV to V) and pH maintenance at 7.5–8.0 to prevent hydrolysis.

Table 1: Key Reaction Parameters and Yields
Step Reagents Conditions Yield (%)
1 $$\text{Na}2\text{CO}3$$, $$\text{H}_2\text{O}$$ 25°C, 6 h, pH 8–9 65–72
2 $$(\text{CH}3\text{CO})2\text{O}$$, isopropyl ether Reflux, 3 h 85–90
3 Dipentylamine, $$\text{H}_2\text{O}$$ 50°C, 12 h, pH 7.5–8.0 60–68

Structural Optimization and SAR Insights

Role of Halogen Substituents

SAR studies highlight the necessity of the 3,4-dichlorophenyl group for CCKA receptor affinity. Comparative analyses demonstrate that replacing chlorine with fluorine at the para position (compound 19, Table 2) enhances binding affinity ($$ \text{IC}_{50} = 0.11 \, \mu\text{M} $$) while maintaining selectivity. Conversely, bulkier substituents like cyclohexyl or hexyl groups reduce potency due to steric hindrance.

Impact of N-Alkyl Chain Length

The dipentylamine moiety is optimal for receptor interaction. Shortening the alkyl chains to propyl diminishes activity ($$ \text{IC}_{50} > 10 \, \mu\text{M} $$), whereas elongation to hexyl disrupts the hydrophobic pocket binding. Isobutyl derivatives (e.g., compound 7, Table 2) exhibit superior pharmacokinetic profiles, with 3-fold higher oral bioavailability compared to n-pentyl analogs.

Table 2: Binding Affinities of this compound Derivatives
Compound R1 R2 CCKA $$ \text{IC}_{50} \, (\mu\text{M}) $$ CCKB $$ \text{IC}_{50} \, (\mu\text{M}) $$
7 H Isobutyl 0.020 ± 0.01 1.2 ± 0.3
8 Cl Isobutyl 0.008 ± 0.01 0.4 ± 0.2
9 F Isobutyl 0.012 ± 0.01 0.75 ± 0.2
17 H Benzyl 0.85 ± 0.03 0.020 ± 0.005
This compound 0.17 ± 0.01 >10

Analytical Characterization and Quality Control

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a C18 column (Phenomenex Kinetex, 50 × 2.1 mm, 5 µm) is employed for purity assessment. Mobile phases comprise 0.1% formic acid in water (A) and acetonitrile (B), with gradient elution (5–95% B over 15 minutes). This compound elutes at 8.2 minutes, demonstrating >98% purity.

Mass Spectrometry (MS)

Electrospray ionization (ESI) MS in positive mode confirms the molecular ion peak at $$ m/z = 481.39 $$ (calculated for $$ \text{C}{22}\text{H}{31}\text{Cl}2\text{N}2\text{NaO}4 $$). Fragmentation patterns align with the proposed structure, including losses of $$ \text{CO}2 $$ ($$ -44 \, \text{Da} $$) and dipentylamine ($$ -157 \, \text{Da} $$).

Nuclear Magnetic Resonance (NMR)

$$ ^1\text{H} $$-NMR (400 MHz, DMSO-$$ d_6 $$) assignments:

  • δ 7.85 (d, $$ J = 8.4 \, \text{Hz} $$, 1H, aromatic)
  • δ 7.62 (dd, $$ J = 8.4, 2.0 \, \text{Hz} $$, 1H, aromatic)
  • δ 3.25 (t, $$ J = 7.2 \, \text{Hz} $$, 4H, N–CH$$_2$$)
  • δ 1.45–1.20 (m, 16H, alkyl chains)

Pharmacological Applications and Mechanistic Insights

Inhibition of Pancreatic Cell Proliferation

This compound suppresses gastrin-stimulated DNA synthesis in AR42J pancreatic cells ($$ \text{EC}_{50} = 0.42 \, \mu\text{M} $$) by antagonizing CCKA receptors, thereby blocking mitogen-activated protein kinase (MAPK) signaling. Ornithine decarboxylase activity, a marker of cell proliferation, is reduced by 80% at 10 µM.

Analyse Des Réactions Chimiques

Le lorglumide subit diverses réactions chimiques, notamment :

    Oxydation : Le this compound peut être oxydé dans des conditions spécifiques pour former des produits oxydés correspondants.

    Réduction : Les réactions de réduction peuvent convertir le this compound en dérivés réduits.

    Substitution : Le this compound peut subir des réactions de substitution, où des groupes fonctionnels sont remplacés par d'autres groupes dans des conditions appropriées.

Les réactifs et conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et d'aluminium, et divers catalyseurs pour faciliter les réactions de substitution . Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.

4. Applications de la Recherche Scientifique

Le this compound est largement utilisé dans la recherche scientifique en raison de ses propriétés pharmacologiques. Parmi ses applications, citons :

5. Mécanisme d'Action

Le this compound exerce ses effets en agissant comme un antagoniste compétitif des récepteurs de la cholécystokinine, en particulier le sous-type A de la cholécystokinine . En se liant à ces récepteurs, le this compound inhibe l'action de la cholécystokinine, une hormone qui régule la motilité gastro-intestinale et les sécrétions gastriques. Cela conduit à une réduction de la motilité gastro-intestinale et des sécrétions gastriques, ce qui rend le this compound utile dans le traitement de divers troubles gastro-intestinaux .

Applications De Recherche Scientifique

Gastrointestinal Disorders

Lorglumide has been studied for its potential therapeutic effects on various gastrointestinal issues. Its primary mechanism involves inhibiting CCK receptors, which play a crucial role in regulating digestive processes.

  • Peptic Ulcers and Dyspepsia : this compound has been suggested as a treatment for stomach ulcers and dyspepsia due to its ability to reduce gastric secretions and gastrointestinal motility. In animal studies, it significantly decreased pancreatic exocrine secretion induced by CCK, indicating a potential role in managing conditions associated with excessive digestive enzyme production .
  • Irritable Bowel Syndrome : Preliminary research indicates that this compound may alleviate symptoms of irritable bowel syndrome by modulating gastrointestinal motility. However, clinical results have been inconsistent, necessitating further investigation into its efficacy in human subjects .

Cancer Research

This compound's role extends into oncology, particularly concerning pancreatic cancer. The compound’s antagonistic effect on CCK receptors has made it a subject of interest in studies exploring cancer cell growth and invasion.

  • Pancreatic Cancer : In vitro studies using the Mia PaCa-2 cell line demonstrated that this compound inhibited cell growth and invasion significantly. The compound induced apoptosis and cell cycle arrest in these cancer cells, suggesting a potential therapeutic application in managing pancreatic adenocarcinoma .
  • Mechanisms of Action : The inhibition of matrix metalloproteinase-2 (MMP-2) expression by this compound was noted as a mechanism through which it reduced the invasive capabilities of cancer cells. This finding highlights the importance of CCK signaling pathways in tumor biology and suggests that targeting these pathways may provide new therapeutic strategies for pancreatic cancer treatment .

Research Methodologies

This compound has also been utilized in various experimental setups to elucidate the physiological roles of CCK and its receptors:

  • Experimental Models : Studies have employed both in vitro (cell culture) and in vivo (animal) models to assess the pharmacological effects of this compound. For instance, long-term administration of this compound in animal models demonstrated significant reductions in pancreatic weight and enzyme content, reinforcing its role as a CCK antagonist .
  • Analytical Techniques : Advanced methodologies such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed to quantify this compound levels in biological samples, facilitating pharmacokinetic studies and ensuring accurate dosing in experimental settings .

Summary of Findings

The following table summarizes key findings regarding the applications of this compound across various studies:

Application AreaKey FindingsStudy Reference
Gastrointestinal DisordersReduces gastric secretions; potential for treating ulcers and IBS ,
Pancreatic CancerInhibits growth and invasion of Mia PaCa-2 cells; induces apoptosis
Research MethodologiesEffective in both animal and cell culture models; quantification methods developed

Comparaison Avec Des Composés Similaires

Structural and Receptor Selectivity

Lorglumide belongs to the glutamic acid derivative class, characterized by a dipentylamino side chain and a dichlorobenzoyl group . Key structural analogs include:

Compound Class Receptor Selectivity Key Structural Features
This compound Glutamic acid CCK-A (CCK1) Dichlorobenzoyl, dipentylamino groups
Proglumide Glutamic acid CCK-A & CCK-B Simpler benzamide side chain
Devazepide Benzodiazepine CCK-A (CCK1) 1,4-benzodiazepine core
Loxiglumide Glutamic acid CCK-A (CCK1) Similar to this compound, less potency
Spiroglumide Glutamic acid CCK-B (CCK2) Spirocyclic substituents

Key Differences :

  • Proglumide , the progenitor of this class, lacks selectivity, antagonizing both CCK-A and CCK-B receptors .
  • Devazepide , a benzodiazepine derivative, exhibits higher CCK-A affinity (pKB = 9.98) compared to this compound (pKB = 7.59) .
  • Spiroglumide and Itriglumide preferentially target CCK-B receptors, making them relevant for central nervous system (CNS) disorders .

Pharmacological Potency and Functional Effects

In Vitro and In Vivo Efficacy
  • This compound :
    • Competitively inhibits CCK-A receptors, shifting caerulein concentration-response curves (pA₂ = 7.31) without affecting bombesin-induced responses, confirming selectivity .
    • Reduces CCK-stimulated pancreatic secretion (e.g., 5–10 mg/kg reduces caerulein-induced amylase release by 50–70%) and inhibits pancreatic cancer cell proliferation (52.1% inhibition in Mia PaCa-2 cells) .
  • Devazepide :
    • Higher potency (pKB = 9.98) in guinea pig gallbladder assays but lacks significant research in cancer models .
  • Loxiglumide :
    • Lower potency (pKB = 7.07) than this compound, with similar CCK-A selectivity .
  • Proglumide :
    • Broad-spectrum antagonism but 100–1000× less potent than this compound in CCK-A inhibition .

Mechanistic Differences in Disease Models

  • Pancreatic Carcinogenesis: this compound significantly inhibits CCK-promoted pancreatic adenomas and microcarcinomas in rats (e.g., 38% carcinoma incidence in CCK-treated vs. 25% in controls) . Proglumide and Devazepide lack comparable data in carcinogenesis models.
  • Loxiglumide shows similar effects but requires higher doses .

Activité Biologique

Lorglumide, a potent cholecystokinin (CCK) receptor antagonist, has garnered attention for its diverse biological activities, particularly in relation to pancreatic function and appetite regulation. This article reviews the key findings from various studies, highlighting the compound's mechanisms of action, effects on pancreatic secretion, and implications for appetite control.

This compound functions primarily as a competitive antagonist at the CCK_1 receptor, which plays a crucial role in mediating pancreatic exocrine secretion and appetite regulation. The compound has been shown to displace the concentration-response curves for caerulein (a CCK analogue) to the right without affecting the maximum response, indicating competitive antagonism. The calculated pA2 value for this compound is 7.31 ± 0.45, demonstrating its potency against CCK .

Effects on Pancreatic Secretion

In Vitro Studies:

  • This compound significantly inhibited amylase release induced by caerulein in isolated pancreatic segments. However, it was ineffective against bombesin-induced amylase release .
  • The efficacy of both caerulein and bombesin in stimulating amylase release was similar, but caerulein exhibited higher potency .

In Vivo Studies:

  • Administration of this compound (5 and 10 mg/kg) in anesthetized rats resulted in a significant reduction of pancreatic exocrine secretion induced by caerulein without altering bombesin's effects .
  • Long-term administration of this compound also reduced the trophic effects of caerulein on pancreatic weight and enzyme content .

Appetite Regulation

This compound's role in appetite regulation has been investigated through various behavioral studies:

  • In an experiment involving food access frequency after a period of restricted feeding, rats injected with 10 mg/kg of this compound showed a significant increase in food access compared to controls .
  • The compound appears to modulate leptin signaling pathways; co-stimulation with leptin enhanced calcium responses in certain neuronal populations, whereas this compound treatment reduced these responses, indicating potential interference with leptin's orexigenic effects .

Case Studies and Clinical Implications

Several case studies have illustrated the potential therapeutic applications of this compound:

  • A study demonstrated that this compound effectively blocked anorectic activity induced by certain peptides, suggesting its utility in managing conditions related to appetite dysregulation .
  • Research indicated that this compound could mitigate side effects associated with other treatments by modulating gastrointestinal secretions and enhancing food intake under specific conditions .

Summary of Key Findings

Study Type Dosage Effect on Pancreatic Secretion Effect on Appetite
In Vitro5-10 mg/kgInhibition of amylase releaseN/A
In Vivo5-10 mg/kgSignificant reductionIncreased food access
Behavioral Studies10 mg/kgN/AEnhanced leptin response

Q & A

Q. Advanced Research Focus

  • Comparative Pharmacokinetics : Conduct mass spectrometry-based assays to measure this compound’s half-life and bioavailability in rodents vs. human cell lines.
  • Transgenic Models : Use CCKA receptor-humanized mice to predict human responses.
  • In Silico Modeling**: Apply PBPK (physiologically based pharmacokinetic) models to extrapolate dosing regimens across species .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lorglumide
Reactant of Route 2
Lorglumide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.